(2R,6S)-2,6-diaminoheptanedioic acid, also known as meso-2,6-diaminopimelic acid ( meso-DAP), is a naturally occurring dicarboxylic amino acid found in bacterial cell walls. It plays a crucial role in the structure and integrity of peptidoglycan, a key component of the bacterial cell wall. PubChem, National Institutes of Health: )
The presence of meso-DAP in a bacterial cell wall is a distinguishing characteristic of certain bacterial groups. By detecting meso-DAP, researchers can differentiate between gram-positive and gram-negative bacteria. Journal of Chromatography B, Elsevier: This ability aids in the identification and classification of bacteria, which is vital for various applications, including clinical microbiology, food science, and environmental monitoring.
Meso-DAP plays an essential role in the structural stability of bacterial cell walls. Enzymes involved in meso-DAP metabolism are potential targets for the development of novel antibiotics. Research efforts are underway to explore the inhibition of these enzymes as a strategy to weaken bacterial cell walls and combat antibiotic resistance. International Journal of Medical Microbiology, National Institutes of Health: )
Meso-DAP is a biomarker for the presence of certain gut bacteria. By analyzing the levels of meso-DAP in fecal samples, researchers can gain insights into the composition and diversity of gut microbiota. This information is valuable for understanding the link between gut bacteria and human health and disease. FEMS Microbiology Reviews, Oxford University Press:
Meso-DAP is excreted in urine and can be elevated in individuals with impaired kidney function. Kidney International, Elsevier: Therefore, measuring urinary meso-DAP levels has potential as a non-invasive biomarker for the diagnosis and monitoring of kidney diseases.
Meso-DAP has been identified in fossilized remains, offering valuable information about the presence of bacteria in ancient environments. Geochimica et Cosmochimica Acta, Elsevier: This knowledge can shed light on past ecosystems and the evolution of microbial life.
(2R,6S)-2,6-diaminoheptanedioic acid is a chiral compound characterized by two amino groups and two carboxylic acid groups, making it a diaminodicarboxylic acid. Its molecular formula is C7H14N2O4, and it plays a significant role in various biochemical processes. The compound's stereochemistry, denoted by its (2R,6S) configuration, indicates that it has specific spatial arrangements of its atoms that influence its biological activity and reactivity.
The chemical reactivity of (2R,6S)-2,6-diaminoheptanedioic acid can be categorized into several types of reactions:
These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance the reaction rates and specificity
(2R,6S)-2,6-diaminoheptanedioic acid exhibits various biological activities. It is known to be involved in metabolic pathways and can serve as a precursor for the synthesis of important biomolecules. Its structural characteristics allow it to interact with enzymes and receptors within biological systems. The compound has been predicted to possess potential therapeutic properties based on structure-activity relationship models .
Several methods have been developed for synthesizing (2R,6S)-2,6-diaminoheptanedioic acid:
Recent advances in synthetic biology may also enable the use of engineered microorganisms to produce this compound through fermentation processes.
(2R,6S)-2,6-diaminoheptanedioic acid has a range of applications:
Interaction studies involving (2R,6S)-2,6-diaminoheptanedioic acid typically focus on its binding affinity with various biological targets such as enzymes and receptors. Computer-aided drug design techniques are often employed to predict these interactions based on the compound's structural features. The results from such studies provide insights into its potential therapeutic uses and side effects .
Several compounds share structural similarities with (2R,6S)-2,6-diaminoheptanedioic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
L-Lysine | Amino acid with one amino group and one carboxylic acid | Essential amino acid involved in protein synthesis |
L-Arginine | Contains two amino groups and one carboxylic acid | Precursor for nitric oxide synthesis |
L-Aspartic Acid | Amino acid with one amino group and two carboxylic acids | Involved in neurotransmission |
3-Aminopropanoic Acid | Simple amino acid with one amino group | Acts as a neurotransmitter |
(2R,6S)-2,6-diaminoheptanedioic acid is unique due to its specific stereochemistry and dual functionality as both an amino and dicarboxylic acid. This configuration allows for distinct interactions within biological systems compared to the other compounds listed.